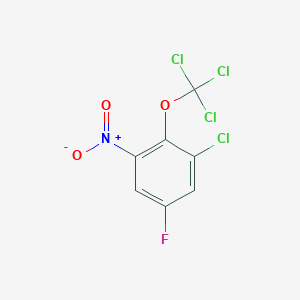

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene

Descripción general

Descripción

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is an aromatic compound with a complex structure that includes chloro, fluoro, nitro, and trichloromethoxy substituents on a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the nitration of a suitable benzene derivative, followed by chlorination and fluorination under controlled conditions. The trichloromethoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, chlorination, and fluorination processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzene derivatives with different functional groups replacing the chloro or fluoro groups.

Aplicaciones Científicas De Investigación

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro group can participate in redox reactions, while the chloro and fluoro groups can undergo substitution reactions, leading to the formation of various derivatives with different biological and chemical activities.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Chloro-2-fluoro-3-nitrobenzene

- 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

- 2-Chloro-5-nitrobenzotrifluoride

Uniqueness

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.

Actividad Biológica

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene, with the CAS number 1417567-15-7, is an aromatic compound notable for its complex structure, which includes chlorine, fluorine, nitro, and trichloromethoxy groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C7H2Cl4FNO3, with a molecular weight of approximately 292.91 g/mol. The presence of multiple halogen atoms and a nitro group contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C7H2Cl4FNO3 |

| Molecular Weight | 292.91 g/mol |

| CAS Number | 1417567-15-7 |

| Melting Point | Not available |

| Density | Not available |

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The nitro group is known to undergo reduction in biological environments, leading to the generation of reactive intermediates that can interact with cellular components such as DNA and proteins.

Key Mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive nitrogen species that may induce oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to cell death or growth inhibition.

- Interaction with Membranes : The trichloromethoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively.

Biological Activity Studies

Recent studies have focused on the antimicrobial and anticancer properties of this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Studies

-

Study on Antimicrobial Efficacy : A study evaluated the effects of different concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 -

Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 20 µM.

Treatment Concentration (µM) Cell Viability (%) 0 100 10 80 20 50 30 30

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Nitration/Chlorination Steps : Use thionyl chloride (SOCl₂) in benzene or dichloromethane (DCM) with catalytic DMF to activate carboxylic acid intermediates, as demonstrated in analogous nitrobenzene syntheses .

- Solvent Selection : Benzene or DCM improves reaction homogeneity, while reflux times (~3 hours) ensure complete conversion .

- Purification : Column chromatography with silica gel and elution using hexane/ethyl acetate mixtures (gradient) isolates the product.

Q. What solvents are suitable for recrystallizing this compound, given its solubility profile?

- Key Data :

- Similar halogenated nitrobenzenes are insoluble in water but soluble in aromatic (e.g., toluene) and oxygenated solvents (e.g., acetone, DCM) .

- Recommendation : Test solubility in toluene (for high-purity crystals) or acetone-DCM mixtures (for rapid crystallization).

Q. How should researchers handle and store this compound to prevent decomposition?

- Stability Guidelines :

- Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to minimize hydrolysis of the trichloromethoxy group .

- Avoid prolonged exposure to moisture or light, which can degrade nitro and chloro substituents.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for polyhalogenated nitroaromatics?

- Analytical Strategies :

- Differential Scanning Calorimetry (DSC) : Confirm melting points with controlled heating rates (e.g., 5°C/min) to detect polymorphic transitions .

- Cross-Validation : Compare NMR (¹H/¹³C) and FT-IR spectra with computational predictions (e.g., Gaussian DFT) to identify discrepancies caused by impurities or isomerism .

Q. What computational methods predict the regioselectivity of nitration in polyhalogenated benzene derivatives?

- Approach :

- DFT Calculations : Model electron density maps to identify electrophilic aromatic substitution (EAS) sites. The nitro group’s meta-directing effect and steric hindrance from trichloromethoxy may favor nitration at specific positions.

- Hammett Constants : Use σ values for substituents (e.g., -Cl: +0.23, -NO₂: +0.78) to predict reactivity trends.

Q. What strategies mitigate steric hindrance during derivatization reactions at the trichloromethoxy group?

- Experimental Design :

- Protecting Groups : Temporarily replace -O-CCl₃ with smaller groups (e.g., -OMe) using silylation (e.g., TMSCl) to enable functionalization .

- Bulky Reagents : Employ Grignard reagents with steric bulk (e.g., t-BuMgBr) to selectively target less hindered positions.

Q. Data Contradiction Analysis

| Parameter | Reported Value A | Reported Value B | Resolution Method |

|---|---|---|---|

| Melting Point (°C) | 57 | 62 (unverified) | DSC analysis under inert atmosphere |

| Solubility in DCM | High | Moderate | Re-test with standardized purity |

Propiedades

IUPAC Name |

1-chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4FNO3/c8-4-1-3(12)2-5(13(14)15)6(4)16-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJGXYSQCLSHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.